3-Fluoro-5-(piperidin-4-yl)pyridine dihydrochloride
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Overview
Description
3-Fluoro-5-(piperidin-4-yl)pyridine dihydrochloride: is a chemical compound with the molecular formula C10H15Cl2FN2 and a molecular weight of 253.14 g/mol . It is a solid substance at ambient temperature and is commonly used in scientific research and industrial applications .
Mechanism of Action
Target of Action
Compounds with a piperidine nucleus have been found to interact with various biological targets, suggesting a broad spectrum of potential interactions .
Mode of Action
Structure-activity relationship studies of similar compounds suggest that the presence of certain functional groups can significantly influence their biological activity .
Result of Action
The compound’s potential interactions with various biological targets suggest it could have diverse effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-(piperidin-4-yl)pyridine dihydrochloride typically involves the reaction of 3-fluoropyridine with piperidine under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under controlled temperature and pressure conditions. The product is then purified through crystallization or other separation techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-5-(piperidin-4-yl)pyridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form the corresponding amines.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or organolithium compounds are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of pyridine oxides.
Reduction: Formation of piperidinylamines.
Substitution: Formation of substituted pyridines with various functional groups.
Scientific Research Applications
Chemistry: 3-Fluoro-5-(piperidin-4-yl)pyridine dihydrochloride is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the development of new chemical entities .
Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It is often employed in the development of new drugs and therapeutic agents .
Medicine: It is used in the development of drugs targeting specific receptors and enzymes .
Industry: In industrial applications, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals .
Comparison with Similar Compounds
- 3-Fluoro-4-(piperidin-4-yl)pyridine dihydrochloride
- 3-Fluoro-6-(piperidin-4-yl)pyridine dihydrochloride
- 3-Fluoro-5-(piperidin-3-yl)pyridine dihydrochloride
Comparison: 3-Fluoro-5-(piperidin-4-yl)pyridine dihydrochloride is unique due to its specific substitution pattern on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
3-fluoro-5-piperidin-4-ylpyridine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2.2ClH/c11-10-5-9(6-13-7-10)8-1-3-12-4-2-8;;/h5-8,12H,1-4H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAUBDWUTBHSVQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC(=CN=C2)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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